molecular formula C8H6F3N3S B3320428 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine CAS No. 1239511-34-2

4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

Cat. No. B3320428
CAS RN: 1239511-34-2
M. Wt: 233.22 g/mol
InChI Key: CFFNYBLQRHIDJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves a one-pot procedure. Thiosalicylic acid (1) reacts with 4-trifluoromethyl phenacyl bromide (2) in the presence of triethylamine and dimethylformamide (DMF). This reaction yields 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine (3) with an impressive 80% yield and purity .

Scientific Research Applications

Synthesis and Characterization

  • Catalytic Synthesis : A study by Prabakaran et al. (2012) demonstrated the synthesis of a similar compound, 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, using TBTU as a catalyst. This method showcases a potential approach for synthesizing derivatives of 4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine (Prabakaran, Khan, & Jin, 2012).

  • Photoinitiators for Polymerization : Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for polymerization, indicating potential uses for similar thiophenyl derivatives in material sciences and polymer technology (Zhang et al., 2015).

  • Antimicrobial Activity : Idrees, Kola, and Siddiqui (2019) synthesized novel triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, which displayed promising antimicrobial activities. This suggests that similar compounds like this compound could be explored for antimicrobial properties (Idrees, Kola, & Siddiqui, 2019).

Material Science and Electronics

  • Electroluminescence and Emission Properties : Liu et al. (2016) investigated a star-shaped single-polymer system with thiophene derivatives for electroluminescent and amplified spontaneous emission properties. This research highlights the potential of thiophenyl derivatives in electronic and photonic applications (Liu et al., 2016).

  • Polymer Modification : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including pyrazole derivatives. This indicates potential applications of this compound in polymer science for creating functional materials (Aly & El-Mohdy, 2015).

  • Optical and Nonlinear Properties : Kanwal et al. (2022) synthesized pyrazole-thiophene-based amide derivatives and explored their nonlinear optical properties, suggesting applications in photonics and advanced material sciences (Kanwal et al., 2022).

properties

IUPAC Name

4-thiophen-2-yl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3S/c9-8(10,11)6-5(7(12)14-13-6)4-2-1-3-15-4/h1-3H,(H3,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFNYBLQRHIDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(NN=C2N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 2
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 3
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 4
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 5
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine
Reactant of Route 6
4-(Thiophen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-3-amine

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